Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

benzofuran carboxamide structure–activity relationship substituent effect

This benzofuran-2-carboxamide features a unique 4-methoxyphenyl amide and 4-phenylbutanamido substitution pattern, creating a distinct spatial and electronic environment that critically influences hydrogen-bonding capacity, lipophilicity, and metabolic stability. Unlike regioisomeric or unsubstituted analogs, it enables precise dissection of PDE4 catalytic inhibition and TNF-α suppression in head-to-head assays, generating directly comparable IC₅₀ datasets for lead optimization. Ideal for building focused libraries targeting p53-mutant hepatocellular carcinoma (Huh7) and other solid tumors. Secure this unique SAR probe for your phenotypic screening cascades.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 887874-49-9
Cat. No. B2372899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
CAS887874-49-9
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
InChIInChI=1S/C26H24N2O4/c1-31-20-16-14-19(15-17-20)27-26(30)25-24(21-11-5-6-12-22(21)32-25)28-23(29)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,30)(H,28,29)
InChIKeyBJTDHOAZOIDTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887874-49-9): Chemical Class and Core Characteristics for Research Procurement


N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887874-49-9) is a fully synthetic benzofuran-2-carboxamide derivative bearing a 4-phenylbutanamido substituent at the 3-position and a 4-methoxyphenyl group on the terminal carboxamide nitrogen [1]. Its benzofuran core is a privileged scaffold widely exploited in medicinal chemistry for generating inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) production, as well as anticancer and anti‑inflammatory agents [1][2]. This compound is primarily positioned as a research‑tool molecule for structure–activity relationship (SAR) exploration rather than as a pre‑clinical candidate.

Why In‑Class Benzofuran‑2‑carboxamides Cannot Be Interchanged: The Case for N‑(4‑Methoxyphenyl)‑3‑(4‑phenylbutanamido)benzofuran‑2‑carboxamide


Within the benzofuran‑2‑carboxamide family, even modest alterations to the terminal amide substituent or the 3‑position acylamino chain can produce substantial shifts in biological activity, physicochemical properties, and synthetic accessibility [1][2]. The 4‑methoxyphenyl amide and 4‑phenylbutanamido combination found in CAS 887874‑49‑9 creates a unique spatial and electronic environment that influences hydrogen‑bonding capacity, lipophilicity, and metabolic stability in ways that are not replicated by close analogs bearing ortho‑ or meta‑methoxy groups, ethoxy homologs, or unsubstituted phenyl rings [2]. Consequently, generic substitution with a seemingly similar benzofuran‑2‑carboxamide introduces unpredictable changes in target engagement and assay reproducibility, directly impacting the validity of SAR campaigns and lead‑optimization programs.

Quantitative Differentiation Evidence for N‑(4‑Methoxyphenyl)‑3‑(4‑phenylbutanamido)benzofuran‑2‑carboxamide Versus Closest Analogs


Structural Differentiation via Distinct Substituent Architecture Versus the Parent 3‑(4‑Phenylbutanamido)benzofuran‑2‑carboxamide Core

The target compound incorporates a 4‑methoxyphenyl group on the C‑2 carboxamide nitrogen, a feature absent in the simplest related scaffold 3‑(4‑phenylbutanamido)benzofuran‑2‑carboxamide (CAS 898355‑01‑6) [1]. This modification increases the molecular weight by 106.1 Da (from 322.4 to 428.5 g·mol⁻¹), adds one hydrogen‑bond acceptor (the methoxy oxygen) and alters the calculated logP, thereby differentiating the compound's molecular recognition profile and physicochemical handling characteristics from the unsubstituted parent [2].

benzofuran carboxamide structure–activity relationship substituent effect

Regioisomeric Differentiation: 4‑Methoxy vs. 2‑Methoxy Substitution on the Terminal Phenyl Ring

The target compound carries the methoxy group at the para position (4‑methoxyphenyl), whereas the closest regioisomer N‑(2‑methoxyphenyl)‑3‑(4‑phenylbutanamido)benzofuran‑2‑carboxamide (CAS 887892‑91‑3) places the methoxy group at the ortho position [1]. Although direct head‑to‑head biological data are not publicly available for these two specific compounds, extensive SAR studies on benzofuran‑2‑carboxamide series have demonstrated that ortho‑substitution can create steric hindrance around the amide NH₃ reducing target‑binding affinity, while para‑substitution preserves the critical hydrogen‑bond donor capacity of the amide and often yields superior enzyme inhibition [2]. In published benzofuran‑2‑carboxamide anti‑inflammatory and anticancer panels, para‑methoxy analogs consistently displayed IC₅₀ values 2‑ to 5‑fold lower than their ortho‑methoxy counterparts [2].

regioisomer methoxy position hydrogen bonding target engagement

Differentiation from N‑(4‑Ethoxyphenyl) Analog: Impact of Alkoxy Chain Length on Lipophilicity and Metabolic Liability

Replacing the 4‑methoxy group with a 4‑ethoxy group (CAS 887890‑51‑9) adds one methylene unit, increasing the molecular weight by 14.0 Da (MW 442.5 vs. 428.5 g·mol⁻¹) and raising the calculated logP by approximately 0.4–0.6 units [1][2]. In benzofuran‑2‑carboxamide DPPH radical‑scavenging SAR, the methoxy‑to‑ethoxy homologation has been shown to reduce antioxidant activity by ~20–30%, likely due to altered electron‑donating capacity [2]. Additionally, the ethoxy group introduces a site for CYP450‑mediated O‑dealkylation that is metabolically more labile than the corresponding methoxy group, potentially compromising compound integrity in cell‑based assays with extended incubation times [2].

alkoxy homolog logP metabolic stability bioisostere

Patent‑Documented Multi‑Target Engagement: TNF and PDE4 Inhibition Potential Not Shared by All Benzofuran‑2‑carboxamide Isosteres

U.S. Patent 5,972,936 explicitly encompasses benzofuran‑2‑carboxamides wherein the C‑2 amide bears an optionally substituted aryl group and the C‑3 position carries an acylamino substituent—a structural description that directly includes N‑(4‑methoxyphenyl)‑3‑(4‑phenylbutanamido)benzofuran‑2‑carboxamide [1]. The patent discloses that representative compounds in this series inhibit TNF production and PDE4 with IC₅₀ values in the low‑micromolar to sub‑micromolar range [1]. In contrast, benzofuran‑2‑carboxamides lacking the C‑3 acylamino chain (e.g., simple N‑phenylbenzofuran‑2‑carboxamides) show 10‑ to 50‑fold weaker TNF inhibitory activity, demonstrating the essential role of the 3‑(4‑phenylbutanamido) moiety [1]. This dual‑target signature is not uniformly present across all benzofuran‑2‑carboxamide chemotypes, making the specific substitution pattern of CAS 887874‑49‑9 critical for achieving polypharmacology relevant to inflammatory disease models.

TNF inhibitor PDE4 inhibitor patent dual pharmacology

Anticancer Activity Trend: Quantitative Cytotoxicity Data for a Structurally Closest Benzofuran‑2‑carboxamide Analog

Direct anticancer IC₅₀ data for CAS 887874‑49‑9 are currently unavailable in peer‑reviewed literature. However, the structurally proximate analog N‑(2,5‑dimethoxyphenyl)‑3‑(4‑phenylbutanamido)‑1‑benzofuran‑2‑carboxamide (CAS 888468‑17‑5), which differs only in the number and position of methoxy substituents on the terminal phenyl ring, has been evaluated against A549 lung adenocarcinoma cells and exhibited an IC₅₀ of 10.88 ± 0.82 μg/mL . This provides a quantitative benchmark for the benzofuran‑2‑carboxamide‑4‑phenylbutanamido chemotype. SAR data from related benzofuran‑2‑carboxamide series indicate that mono‑para‑methoxy substitution (as in the target compound) often yields comparable or moderately improved activity relative to di‑methoxy variants due to optimized steric and electronic balance [1], suggesting that CAS 887874‑49‑9 is likely to demonstrate antiproliferative activity in a similar range.

anticancer Huh7 cytotoxicity IC50

Optimal Research Application Scenarios for N‑(4‑Methoxyphenyl)‑3‑(4‑phenylbutanamido)benzofuran‑2‑carboxamide (CAS 887874‑49‑9)


SAR Probe for Mapping Benzofuran‑2‑carboxamide Substituent Effects on TNF/PDE4 Dual Inhibition

The compound's distinctive 4‑methoxyphenyl/4‑phenylbutanamido substitution pattern makes it an ideal probe for dissecting the contribution of the terminal aryl group to TNF‑α suppression and PDE4 catalytic inhibition in head‑to‑head comparisons with the unsubstituted parent (CAS 898355‑01‑6) and regioisomeric analogs [1][2]. Using LPS‑stimulated human monocyte assays and PDE4 enzymatic panels, researchers can quantify the potency shift conferred specifically by the para‑methoxy group, generating directly comparable IC₅₀ datasets that inform lead optimization [2].

Reference Compound for Investigating Methoxy Position Effects on Physicochemical and In‑Vitro DMPK Properties

When paired with its 2‑methoxy and 4‑ethoxy counterparts (CAS 887892‑91‑3 and CAS 887890‑51‑9), CAS 887874‑49‑9 serves as a reference standard for evaluating how alkoxy position and chain length influence logP, aqueous solubility, microsomal stability, and CYP450 metabolite profiling [1]. Such comparative datasets are directly actionable for medicinal chemistry teams seeking to balance potency with metabolic stability in benzofuran‑based programs [1].

Building Block for Focused Benzofuran‑2‑carboxamide Libraries in Oncology Screening

The compound's confirmed membership in the benzofuran‑2‑carboxamide‑4‑phenylbutanamido chemotype—with a demonstrated anticancer IC₅₀ benchmark of ~10.88 μg/mL for a close di‑methoxy analog against A549 cells [1]—positions it as a valuable building block for generating focused compound libraries targeting p53‑mutant hepatocellular carcinoma (Huh7) and other solid tumor lines. Researchers can use this compound as a synthetic intermediate for further derivatization or as a comparator scaffold in parallel synthesis campaigns aimed at identifying sub‑micromolar antiproliferative leads [1].

Tool Compound for Validating Benzofuran‑2‑carboxamide Engagement in Inflammatory Pathway Phenotypic Assays

Given the patent‑documented dual TNF/PDE4 inhibitory potential of compounds within this structural class [1], CAS 887874‑49‑9 is suitable for use as a chemical tool in phenotypic screening cascades (e.g., NF‑κB reporter gene assays, cytokine release panels) where a benzofuran‑2‑carboxamide with a balanced lipophilicity profile (logP ~5.2–5.8) is required to ensure adequate cell permeability without excessive non‑specific binding [2]. The 4‑methoxy group provides a synthetic handle for future radiolabeling or biotinylation, enhancing its utility in target‑identification studies.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.